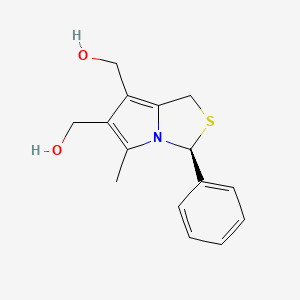
p53 Activator 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p53 Activator 8 is a small molecule compound designed to activate the p53 pathway, which plays a crucial role in regulating the cell cycle, apoptosis, and DNA repair. The p53 protein, often referred to as the “guardian of the genome,” is a tumor suppressor that responds to cellular stress by activating genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound aims to restore or enhance the function of p53, particularly in cancer cells where p53 is often mutated or inactivated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: p53 Activator 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
p53 Activator 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53 pathway and its interactions with other molecules.
Biology: Helps in understanding the role of p53 in cellular processes such as apoptosis, DNA repair, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with dysfunctional p53.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p53 pathway
Mecanismo De Acción
p53 Activator 8 exerts its effects by binding to specific sites on the p53 protein, stabilizing its active conformation, and preventing its degradation. This activation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The compound also interacts with other molecular targets and pathways, such as the MDM2-p53 interaction, to enhance p53 activity .
Comparación Con Compuestos Similares
Roscovitine: Another p53 activator that inhibits HDM2 expression.
Flavopiridol: A broad inhibitor of cyclin-dependent kinases that also activates p53.
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: A compound that decreases MDM2 levels and activates p53.
Uniqueness: p53 Activator 8 is unique in its specific binding affinity and mechanism of action, which allows for selective activation of p53 without causing genotoxic stress. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
[(3S)-7-(hydroxymethyl)-5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-6-yl]methanol |
InChI |
InChI=1S/C15H17NO2S/c1-10-12(7-17)13(8-18)14-9-19-15(16(10)14)11-5-3-2-4-6-11/h2-6,15,17-18H,7-9H2,1H3/t15-/m0/s1 |
Clave InChI |
YZIMIQPVZGYIAY-HNNXBMFYSA-N |
SMILES isomérico |
CC1=C(C(=C2N1[C@@H](SC2)C3=CC=CC=C3)CO)CO |
SMILES canónico |
CC1=C(C(=C2N1C(SC2)C3=CC=CC=C3)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)

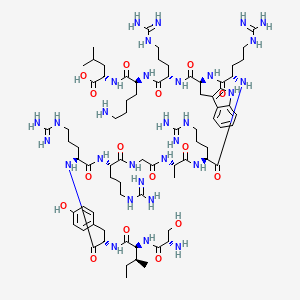
![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)
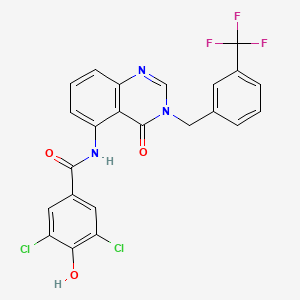

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)
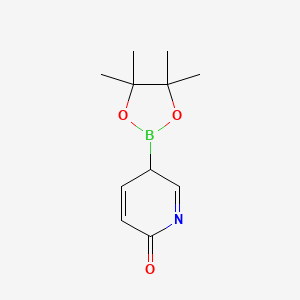
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)

![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
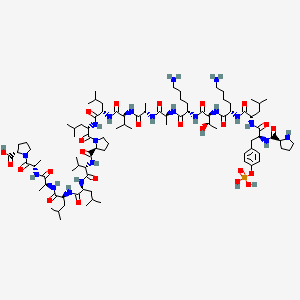

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
